molecular formula C17H9F3N4 B4811660 7-(3,5-Difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

7-(3,5-Difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4811660
M. Wt: 326.27 g/mol
InChI Key: NGOUCMCHKLAEAS-UHFFFAOYSA-N
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Description

“7-(3,5-Difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is a synthetic organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the phenyl rings often enhances the compound’s stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3,5-Difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the substituted triazole with a pyrimidine derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Using high-throughput screening to identify the most efficient catalysts and solvents.

    Process Intensification: Implementing continuous flow reactors to enhance reaction rates and yields.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

“7-(3,5-Difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-fluorobenzenesulfonimide for fluorination.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Introduction of various functional groups into the phenyl rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “7-(3,5-Difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” involves:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Interfering with signaling pathways that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,5-Difluorophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(3,5-Difluorophenyl)-5-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The unique combination of fluorine atoms in the phenyl rings of “7-(3,5-Difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” enhances its stability and biological activity compared to similar compounds. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

7-(3,5-difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3N4/c18-12-3-1-10(2-4-12)15-8-16(24-17(23-15)21-9-22-24)11-5-13(19)7-14(20)6-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOUCMCHKLAEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NC=NN3C(=C2)C4=CC(=CC(=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3,5-Difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
7-(3,5-Difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
7-(3,5-Difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
7-(3,5-Difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
7-(3,5-Difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
7-(3,5-Difluorophenyl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

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